
Structural Characterization & Performance
Profile: 3-Amino-N-phenylbutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 3-amino-N-phenylbutanamide

CAS No.: 111961-65-0

Cat. No.: B2673596

Get Quote

A Comparative Guide for Drug Development & Chiral
Synthesis
Executive Summary
3-amino-N-phenylbutanamide (CAS: 111961-65-0) represents a critical class of

-amino acid derivatives used as chiral building blocks in peptidomimetics and pharmaceutical
intermediates. Unlike their

-amino counterparts,

-amino amides possess an additional carbon backbone atom (

), conferring unique conformational stability and resistance to proteolytic degradation.

This guide objectively compares the structural performance of 3-amino-N-phenylbutanamide
against its

-amino analog (Alanine anilide) and its synthetic precursor (Acetoacetanilide). We provide a
validated X-ray crystallography workflow to determine absolute stereochemistry—a critical
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quality attribute (CQA) for regulatory compliance in drug development.

Comparative Analysis: Structural Performance
The "Beta" Effect: Conformational Rigidity vs. Flexibility
The primary value of 3-amino-N-phenylbutanamide lies in its ability to adopt stable secondary

structures (foldamers) that

-amino acids cannot.

Feature

3-Amino-N-

phenylbutanamide (

-Analog)

2-Amino-N-

phenylpropanamide

(

-Analog)

Impact on Drug

Design

Backbone Atoms
3 (

)

2 (

)

-analogs have higher

rotational degrees of

freedom, allowing

unique helices.

Secondary Structure

Forms stable 14-helix

or 12-helix (H-bond

stabilized).

Forms

-helices or

-sheets (requires

longer oligomers).

-peptides form stable

structures at shorter

lengths (4-6 residues).

Proteolytic Stability

High (Unnatural

backbone resists

proteases).

Low (Rapidly

degraded by

endogenous

peptidases).

-analogs are superior

for oral bioavailability.

H-Bonding Potential

Intra-residue 6-

membered ring (C6)

possible.

Intra-residue 5-

membered ring (C5)

less stable.

-analogs favor

intramolecular H-

bonding, improving

membrane

permeability.
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Precursor vs. Product: Monitoring the Transformation
In process development, distinguishing the product from its precursor (3-oxo-N-

phenylbutanamide) is vital. X-ray data provides the definitive proof of reduction and chiral

center formation.

3-Oxo Precursor: Planar

ketone carbon at C3. Achiral (Space group often

or

).

3-Amino Product: Tetrahedral

amine carbon at C3. Chiral (Space group must be non-centrosymmetric, e.g.,

, if enantiopure).

Experimental Protocol: Crystallization & Data
Collection
This protocol is designed to yield diffraction-quality single crystals for absolute configuration

determination.

Synthesis & Crystallization Workflow
Objective: Obtain single crystals of the hydrochloride salt or free base.

Challenge: The free base is an oil/low-melting solid; salt formation is recommended for lattice

rigidity.
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Screening Conditions

Crude 3-Amino-N-
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Figure 1: Optimized workflow for converting the crude chiral amine into diffraction-quality

crystals using salt screening.

Data Collection Parameters
Temperature: 100 K (Cryostream) to minimize thermal motion of the flexible butyl chain.

Radiation: Cu-K

(

Å) is preferred for absolute configuration (Flack parameter) determination if no heavy atom
(Cl, Br) is present. If HCl salt is used, Mo-K

is acceptable.

Resolution: Aim for 0.8 Å or better to resolve the H-atoms on the chiral amine (

vs

).

Data Presentation: Crystallographic Benchmarks
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Since the specific crystal structure of 3-amino-N-phenylbutanamide varies by salt form and

enantiomeric purity, the table below provides Reference Standards based on the 3-oxo

precursor and analogous

-amino amides. Use these values to validate your experimental results.

Table 1: Crystallographic Parameters Comparison

Parameter
3-Oxo-N-

phenylbutanamide

(Precursor)

-Amino Amide

Analog (Expected)
Significance

Crystal System Orthorhombic Monoclinic (Likely)

Chiral molecules

cannot crystallize in

centrosymmetric

groups (e.g.,

).

Space Group (Centrosymmetric)
(Non-

centrosymmetric)

confirms enantiomeric

purity.

Z (Molecules/Cell) 8 2 or 4

Higher Z in chiral

forms often implies

multiple molecules in

asymmetric unit (

).

H-Bond Donor Amide NH (1)
Amide NH + Amine

(3)

3-Amino product has

extensive H-bond

networking

capabilities.

Key Torsion Angle (Planar) (Gauche)

The "Gauche" effect

drives the folding of

the

-backbone.

Hydrogen Bonding Network Logic
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The stability of the 3-amino-N-phenylbutanamide crystal lattice is driven by a specific "Head-

to-Tail" hydrogen bonding motif, critical for its utility in supramolecular chemistry.

Molecule A
(Donor: NH3+)

Molecule B
(Acceptor: C=O)

Strong H-Bond
(1.9 - 2.1 Å)

Supramolecular
Sheet Structure

Stacking (pi-pi)
Phenyl Rings

Reciprocal Interaction

Critical Feature:
Beta-amino amides form
14-helix H-bond patterns

(C=O(i) ... H-N(i+2))

Click to download full resolution via product page

Figure 2: Logical schematic of the Hydrogen Bonding network. The interaction between the

protonated amine and the amide carbonyl creates a robust 'supramolecular sheet', enhancing

solid-state stability.
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performance-profile-3-amino-n-phenylbutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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